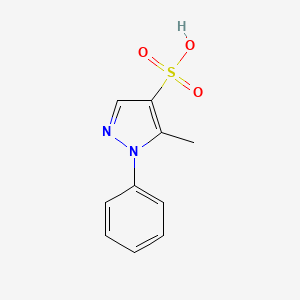

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C10H10N2O3S . It is a member of the pyrazole family, which are heterocyclic compounds with two nitrogen atoms in the 1- and 2-positions . Pyrazoles are basic elements for the design of drug-like compounds with multiple biological activities .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid consists of a pyrazole ring, which contains two nitrogen atoms at the 1- and 2-positions . The pyrazole ring is substituted at the 5-position with a methyl group and at the 1-position with a phenyl group . The 4-position of the pyrazole ring is substituted with a sulfonic acid group .Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid has been the subject of combined experimental and theoretical studies . These studies have focused on its structural, spectral, and theoretical properties. The compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique .

Density Functional Theory (DFT) Studies

The compound has been studied using density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .

Electronic Transition Studies

The HOMO–LUMO energy levels of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid were constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .

Biological Applications

Pyrazoles, including 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid, have been applied to treat various diseases. They have been used in the treatment of inflammatory , diabetic , cancer , bacterial , and analgesic diseases.

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound . This suggests potential antileishmanial and antimalarial applications for 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid.

Synthesis of Sulfanylated Pyrazoles

5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid could potentially be used in the synthesis of sulfanylated pyrazoles , which are valuable structures in chemical research.

Safety and Hazards

Direcciones Futuras

The future directions for research on 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid and similar compounds could involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a wide range of biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting or activating the target, depending on the specific structure of the compound .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

5-methyl-1-phenylpyrazole-4-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8-10(16(13,14)15)7-11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHYBRICVZOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)

![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)